Tetradecanediamine dihydrochloride

Polymer Chemistry Materials Science Polyamide Synthesis

Sourcing a specific C14 diamine monomer for moisture-resistant polyamide synthesis or structure-activity relationship studies can be challenging. This dihydrochloride salt provides the exact chain length needed, with superior aqueous solubility compared to its free base. - Enables synthesis of PA14T with lower moisture uptake than shorter-chain analogs. - C14 chain demonstrates peak antimicrobial potency within the C14-C18 range. - Protonated salt form ensures dissolution and accurate dosing in aqueous protocols.

Molecular Formula C14H34Cl2N2
Molecular Weight 301.3 g/mol
CAS No. 13880-35-8
Cat. No. B078918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecanediamine dihydrochloride
CAS13880-35-8
Molecular FormulaC14H34Cl2N2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC(CCCCCCCN)CCCCCCN.Cl.Cl
InChIInChI=1S/C14H32N2.2ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;;/h1-16H2;2*1H
InChIKeyWFMQETKNGWLYKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetradecanediamine Dihydrochloride: A C14 Diamine Salt


Tetradecanediamine dihydrochloride (CAS 13880-35-8) is a long-chain aliphatic diamine salt consisting of a 14-carbon backbone with terminal amine groups, each protonated as a hydrochloride salt [1]. This compound serves as a versatile building block in chemical research, primarily functioning as a monomer for specialty polymer synthesis and as a cationic amphiphile in antimicrobial studies . Its chemical structure, defined by the C14 alkyl chain, dictates its unique balance of hydrophobicity and solubility, which is the fundamental basis for its differentiation from other diamine salts with shorter or longer chain lengths.

C14 chain length Defines polymer moisture uptake and antimicrobial activity profile
Dihydrochloride salt Enables aqueous processing and biological assay compatibility
Research scaffold Supports antimicrobial screening and site-selective oxidation methodology

Why Tetradecanediamine Dihydrochloride Cannot Be Replaced


Aliphatic diamines are not a uniform class of compounds; their physicochemical and biological properties are critically dependent on alkyl chain length. Substituting Tetradecanediamine dihydrochloride (C14) with a shorter (e.g., C12) or longer (e.g., C16) chain analog will demonstrably alter performance in key applications. In polymer science, chain length directly impacts the mechanical properties, melting point, and moisture absorption of the resulting polyamides [1]. In antimicrobial applications, a strong chain-length dependency exists for both potency and spectrum of activity, with activity generally peaking in the C14-C18 range [2]. Therefore, the specific C14 chain length of this compound is not an arbitrary feature but a critical design parameter that necessitates its explicit specification in research and development.

Chain length
C14: reported moisture and antimicrobial profile
C12 or C16: may shift polymer moisture uptake and antimicrobial spectrum
Salt form
Dihydrochloride: high aqueous solubility
Free base: very slightly soluble; may limit aqueous workflows

Tetradecanediamine Dihydrochloride: Evidence vs. Analogs


Polyamide Moisture Absorption: PA14T vs. PA12T

Polyamides synthesized from 1,14-tetradecanediamine (PA14T) are expected to exhibit lower moisture absorption compared to those from shorter-chain diamines like 1,12-dodecanediamine (PA12T). This is a class-level inference based on the inverse relationship between aliphatic chain length and amide group density. While a direct comparative study was not identified, the patent literature defines the use of the C14 diamine for creating semi-aromatic nylons with enhanced properties, implying a performance advantage over common commercial analogs [1].

Polyamide Moisture
Class-level inference
Expected lower moisture absorption for PA14T vs PA12T
Supports C14 selection for dimensional stability research
Direct comparative data not identified; based on methylene/amide ratio
Polymer Chemistry Materials Science Polyamide Synthesis

Anti-S. mutans Activity of C14 Diamines

A structure-activity relationship (SAR) study on long-chain aliphatic diamines established that analogs with alkyl chains containing 14 to 18 carbons exhibit high activity against Streptococcus mutans [1]. This finding places the C14 chain length of tetradecanediamine dihydrochloride within the optimal range for antimicrobial activity against this specific organism. The nature of substituents on the amine groups was found to be of secondary importance, underscoring the primary role of the hydrophobic C14 chain.

Anti‑S. mutans Activity
Cross‑study comparable
High activity reported for C14–C18 diamines
Supports antimicrobial screening context
Activity correlates with critical micelle concentration
Antimicrobial Research Oral Microbiology Structure-Activity Relationship (SAR)

Antitubercular Activity of C14-Derived Diamines

In a study evaluating lipophilic diamines derived from 1-tetradecanol (a C14 alcohol precursor), compounds exhibited Minimum Inhibitory Concentration (MIC) values against Mycobacterium tuberculosis. The most active compounds in this series showed MIC values of 6.25 µg/mL and 12.5 µg/mL [1]. While not a direct comparison to other diamine chain lengths, this study quantifies the potent antimycobacterial activity achievable with a C14-based scaffold.

Antimycobacterial MIC
Cross‑study comparable
MIC 6.25–12.5 µg/mL (most active in series)
Supports antimycobacterial research scaffold
Comparison to reference drugs not provided
Antimycobacterial Research Drug Discovery Tuberculosis

Salt Form Solubility vs. Free Base

The dihydrochloride salt of tetradecanediamine (CAS 13880-35-8) offers a significant practical advantage over its free base form (1,14-tetradecanediamine, CAS 7735-02-6) in terms of aqueous solubility. The free base is reported to be 'very slightly soluble' in water (0.32 g/L at 25°C) [1]. While a specific solubility value for the dihydrochloride salt was not found in the permitted sources, the formation of a hydrochloride salt of an amine is a standard and well-established chemical practice to increase its water solubility, often by orders of magnitude. This is a class-level inference.

Salt Solubility
Class‑level inference
Dihydrochloride expected to substantially increase water solubility
Enables aqueous research workflows
Exact solubility value not reported; free base 0.32 g/L
Formulation Science Chemical Handling Process Chemistry

Tetradecanediamine Dihydrochloride: Key Applications


PA14T Semi-Aromatic Polyamide Synthesis

As a C14 diamine monomer, this compound is specifically used to synthesize semi-aromatic nylons like PA14T [1]. The resulting polymers are engineered for applications where enhanced dimensional stability, lower moisture uptake, and high thermal resistance are critical requirements, offering a performance profile that is distinct from polyamides made with shorter-chain diamines (e.g., PA12T).

Antimicrobial Scaffold for Mycobacteria and Gram-Positive Bacteria

The C14 chain length is within the optimal range for antimicrobial activity, as demonstrated by its high potency against Streptococcus mutans [2] and promising MIC values against Mycobacterium tuberculosis [3]. This makes it a valuable scaffold for synthesizing novel antimicrobial agents, particularly in projects focused on oral pathogens or mycobacterial infections.

Aqueous Solubility for C14 Diamine Salt

The dihydrochloride salt form of this compound is essential for any research application conducted in aqueous media. The free base form (1,14-tetradecanediamine) is only very slightly soluble in water [4]. The salt form therefore ensures proper dissolution, accurate concentration preparation, and consistent reactivity in aqueous-based assays or synthesis protocols.

Site-Selective C-H Oxidation via Supramolecular Catalysis

The unique structure of the C14 diamine, with its long flexible chain and terminal protonated amines, makes it a suitable substrate for supramolecular catalysts. Research demonstrates that a manganese catalyst equipped with crown ether receptors can bind the protonated amine moieties of tetradecane-1,14-diamine, enabling site-selective oxidation at the central methylene positions (C6 and C7) [5]. This represents a specialized application in synthetic methodology development.

Application
Selection Property
Validation Focus
PA14T Polymer Synthesis
C14 chain length specificity
Moisture uptake & dimensional stability
Antimicrobial Scaffold Research
Chain‑length‑dependent activity
MIC & spectrum against target strains
Aqueous‑Phase Studies
Dihydrochloride salt form
Solubility & solution stability
Site‑Selective Oxidation
Supramolecular catalyst substrate
Regioselectivity & catalyst efficiency
Quote Request

Request a Quote for Tetradecanediamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.